molecular formula C23H24I2N2 B14333853 Quinolinium, 1,1'-(1,5-pentanediyl)bis-, diiodide CAS No. 99218-67-4

Quinolinium, 1,1'-(1,5-pentanediyl)bis-, diiodide

Cat. No.: B14333853
CAS No.: 99218-67-4
M. Wt: 582.3 g/mol
InChI Key: NUYMUQVKAXFMGU-UHFFFAOYSA-L
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Description

Quinolinium, 1,1’-(1,5-pentanediyl)bis-, diiodide is a chemical compound known for its unique structure and properties. It belongs to the class of quinolinium compounds, which are derivatives of quinoline, a heterocyclic aromatic organic compound. The presence of the diiodide group in its structure makes it particularly interesting for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Quinolinium, 1,1’-(1,5-pentanediyl)bis-, diiodide typically involves the reaction of quinoline with 1,5-dibromopentane in the presence of a base, followed by the addition of iodine to form the diiodide salt. The reaction conditions often include:

    Solvent: Anhydrous ethanol or acetonitrile

    Temperature: Room temperature to 60°C

    Reaction Time: 12-24 hours

    Base: Potassium carbonate or sodium hydroxide

Industrial Production Methods

In an industrial setting, the production of Quinolinium, 1,1’-(1,5-pentanediyl)bis-, diiodide may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction conditions can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

Quinolinium, 1,1’-(1,5-pentanediyl)bis-, diiodide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinolinium oxides.

    Reduction: Reduction reactions can convert it into quinolinium hydrides.

    Substitution: The diiodide groups can be substituted with other halogens or functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or potassium permanganate in acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Halogen exchange reactions using halide salts in polar solvents.

Major Products Formed

    Oxidation: Quinolinium oxides

    Reduction: Quinolinium hydrides

    Substitution: Quinolinium derivatives with various functional groups

Scientific Research Applications

Quinolinium, 1,1’-(1,5-pentanediyl)bis-, diiodide has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Investigated for its potential as a fluorescent probe for biological imaging.

    Medicine: Studied for its antimicrobial and anticancer properties.

    Industry: Utilized in the development of advanced materials and electronic devices.

Mechanism of Action

The mechanism of action of Quinolinium, 1,1’-(1,5-pentanediyl)bis-, diiodide involves its interaction with molecular targets such as enzymes and receptors. The compound can intercalate into DNA, disrupting its function and leading to cell death. It also affects various signaling pathways, contributing to its biological activity.

Comparison with Similar Compounds

Similar Compounds

  • Quinolinium, 1,1’-(1,4-butanediyl)bis-, diiodide
  • Quinolinium, 1,1’-(1,6-hexanediyl)bis-, diiodide
  • Quinolinium, 1,1’-(1,3-propanediyl)bis-, diiodide

Uniqueness

Quinolinium, 1,1’-(1,5-pentanediyl)bis-, diiodide is unique due to its specific chain length and diiodide groups, which confer distinct chemical reactivity and biological activity compared to its analogs. Its ability to form stable complexes and undergo diverse chemical reactions makes it a valuable compound in various fields of research.

Properties

CAS No.

99218-67-4

Molecular Formula

C23H24I2N2

Molecular Weight

582.3 g/mol

IUPAC Name

1-(5-quinolin-1-ium-1-ylpentyl)quinolin-1-ium;diiodide

InChI

InChI=1S/C23H24N2.2HI/c1(6-16-24-18-8-12-20-10-2-4-14-22(20)24)7-17-25-19-9-13-21-11-3-5-15-23(21)25;;/h2-5,8-15,18-19H,1,6-7,16-17H2;2*1H/q+2;;/p-2

InChI Key

NUYMUQVKAXFMGU-UHFFFAOYSA-L

Canonical SMILES

C1=CC=C2C(=C1)C=CC=[N+]2CCCCC[N+]3=CC=CC4=CC=CC=C43.[I-].[I-]

Origin of Product

United States

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